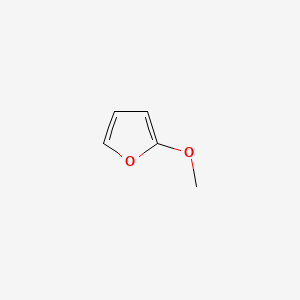

2-Methoxyfuran

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxyfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c1-6-5-3-2-4-7-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXCGHDNCMSOEBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00180078 | |

| Record name | 2-Methoxyfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25414-22-6 | |

| Record name | 2-Methoxyfuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25414-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxyfuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025414226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxyfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxyfuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.670 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXYFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25Y8I1P35T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Methoxyfuran: A Core Chemical Properties Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental chemical properties of 2-methoxyfuran. It includes a detailed summary of its physical and chemical characteristics, experimental protocols for its synthesis and characterization, and a mechanistic illustration of its reactivity. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications.

Chemical Properties

This compound is a heterocyclic organic compound that serves as a versatile intermediate in organic synthesis. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₆O₂ | [1][2] |

| Molecular Weight | 98.10 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Odor | Sweet, aromatic | [3] |

| Boiling Point | 110-111 °C | [4] |

| Density | 1.065 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.447 | [2] |

| Flash Point | 10 °C (50 °F) | [2] |

| Solubility | Soluble in organic solvents, moderately soluble in water. | [3] |

| CAS Number | 25414-22-6 | [1][2] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the formation of 2,5-dimethoxy-2,5-dihydrofuran from furan, followed by its acid-catalyzed pyrolysis.

Step 1: Synthesis of 2,5-Dimethoxy-2,5-dihydrofuran

This procedure is adapted from a method utilizing the electrochemical oxidation of furan in methanol.[5]

-

Materials:

-

Furan

-

Methanol (anhydrous)

-

Ammonium bromide (as an electrolyte)

-

Undivided electrochemical cell with a platinum anode and a graphite cathode

-

Power supply

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Distillation apparatus

-

-

Procedure:

-

In an undivided electrochemical cell equipped with a platinum anode and a graphite cathode, prepare a solution of furan (1 mol) in anhydrous methanol (250 mL) containing ammonium bromide (0.05 mol) as the electrolyte.

-

Cool the cell in an ice bath and stir the solution.

-

Apply a constant current of 1 A to the cell. The progress of the reaction can be monitored by gas chromatography.

-

After the complete consumption of furan, discontinue the electrolysis.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting residue is distilled under vacuum to yield 2,5-dimethoxy-2,5-dihydrofuran.

-

Step 2: Acid-Catalyzed Pyrolysis of 2,5-Dimethoxy-2,5-dihydrofuran to this compound

This protocol is based on the method described by D'Alelio, G. F., et al. (1959).

-

Materials:

-

2,5-Dimethoxy-2,5-dihydrofuran

-

Phosphoric acid (as a catalyst)

-

Distillation apparatus with a fractionating column

-

Heating mantle

-

Ice bath

-

-

Procedure:

-

Set up a distillation apparatus with a heating mantle and a fractionating column.

-

Place 2,5-dimethoxy-2,5-dihydrofuran (0.5 mol) and a catalytic amount of phosphoric acid (e.g., 0.1% by weight) in the distillation flask.

-

Heat the mixture gently. The pyrolysis reaction will occur, leading to the elimination of one molecule of methanol.

-

This compound will distill over as a colorless liquid. Collect the fraction boiling at 110-111 °C.

-

The collected product should be stored in a cool, dark place.

-

Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Prepare a solution of this compound (approximately 10-20 mg) in deuterated chloroform (CDCl₃, approximately 0.6 mL) in a clean, dry 5 mm NMR tube.

-

Cap the tube and gently invert it several times to ensure a homogeneous solution.

-

-

¹H NMR Acquisition Parameters:

-

Spectrometer: 400 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: ~4 s

-

Spectral Width: ~16 ppm

-

-

¹³C NMR Acquisition Parameters:

-

Spectrometer: 100 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30')

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: ~1.5 s

-

Spectral Width: ~240 ppm

-

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation:

-

As this compound is a liquid, the spectrum can be obtained directly using a liquid cell or an Attenuated Total Reflectance (ATR) accessory.

-

For a liquid cell, place a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

For ATR, place a drop of the neat liquid directly onto the ATR crystal.

-

-

FTIR Acquisition Parameters:

-

Spectrometer: FTIR spectrometer equipped with a DTGS detector.

-

Mode: Transmittance or Absorbance.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32.

-

Background: A background spectrum of the empty cell or clean ATR crystal should be collected prior to the sample measurement.

-

2.2.3. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane or methanol.

-

-

GC-MS Conditions:

-

Gas Chromatograph: Agilent 7890A or equivalent.

-

Mass Spectrometer: Agilent 5975C or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 min.

-

Ramp: 10 °C/min to 250 °C.

-

Hold at 250 °C for 5 min.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-300.

-

Reactivity and Mechanistic Pathways

This compound is an electron-rich diene and readily participates in [4+2] cycloaddition reactions, also known as Diels-Alder reactions, with various dienophiles. A common example is its reaction with maleic anhydride.

Caption: Diels-Alder reaction of this compound with maleic anhydride.

The reaction proceeds through a concerted mechanism, where the new carbon-carbon bonds are formed simultaneously. The electron-donating methoxy group on the furan ring increases the energy of the highest occupied molecular orbital (HOMO), facilitating the reaction with the electron-deficient dienophile. The reaction typically yields the exo adduct as the major product due to steric hindrance in the endo transition state.

Experimental Workflow: Diels-Alder Reaction

References

- 1. 2,5-Dihydro-2,5-dimethoxyfuran synthesis - chemicalbook [chemicalbook.com]

- 2. CN105198840A - Method for preparing 2,5-dihydro-2,5-dimethoxyfuran by using fixed bed method - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. crcu.jlu.edu.cn [crcu.jlu.edu.cn]

- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

Synthesis and Preparation of 2-Methoxyfuran: A Technical Guide

This in-depth technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the synthesis and preparation of 2-methoxyfuran. This furan derivative is a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals due to its electron-rich heterocyclic structure.[1] This document outlines the primary synthetic methodologies, complete with detailed experimental protocols and quantitative data to facilitate comparison and replication.

Synthetic Methodologies

Two principal routes for the synthesis of this compound have been established in the literature: the acid-catalyzed pyrolysis of 2,5-dimethoxy-2,5-dihydrofuran and a multi-step process involving the reaction of a halosubstituted furoic ester with a methoxide source.

Acid-Catalyzed Pyrolysis of 2,5-Dimethoxy-2,5-dihydrofuran

An improved and efficient method for synthesizing this compound involves the acid-catalyzed pyrolysis of 2,5-dimethoxy-2,5-dihydrofuran.[2] This approach offers a significantly higher yield compared to other reported methods. The key to this improved yield is the controlled, dropwise addition of the starting material into a preheated acidic mixture, which minimizes resinification by maintaining a reaction rate that is approximately equal to the rate of product distillation.[2] This method has been demonstrated to be generally applicable for the synthesis of various this compound derivatives.[2]

Preparation of 2,5-Dimethoxy-2,5-dihydrofuran:

An improved procedure for the synthesis of the precursor, 2,5-dimethoxy-2,5-dihydrofuran, has been reported.[3]

-

To a 2-liter three-necked flask equipped with a mechanical stirrer, a thermometer, a drying tube, and a dropping funnel, add freshly distilled furan (100 g, 1.47 mol), absolute methanol (300 mL), and absolute ether (300 mL).[3]

-

Cool the solution to -50 °C using a liquid nitrogen bath.[3]

-

Slowly add a cold solution of bromine (235 g, 1.47 mol) in 500 mL of methanol over a period of 30 minutes, ensuring the temperature is maintained below -30 °C.[3]

-

After the addition is complete, continue stirring for an additional 30 minutes.[3]

-

Neutralize the acidic mixture by adding dimethylamine at a moderate rate while maintaining the temperature below -30 °C until the mixture is just basic.[3]

-

Allow the reaction mixture to warm to room temperature, and then add methylene chloride (500 mL) and water (500 mL).[3]

-

Separate the organic layer, and extract the aqueous phase with methylene chloride (2 x 100 mL).[3]

-

Combine the organic phases and wash with saturated aqueous sodium bicarbonate (2 x 100 mL) and brine (100 mL).[3]

-

Dry the organic layer over anhydrous sodium sulfate, remove the solvent under reduced pressure, and distill the oily residue to yield 2,5-dimethoxy-2,5-dihydrofuran (134 g, 70% yield) as a clear oil (boiling point 52-54 °C at 1.3 kPa).[3]

Pyrolysis to this compound:

-

A mixture of β-naphthalenesulfonic acid and a high-boiling diluent is preheated to 220-250 °C.[2]

-

2,5-Dimethoxy-2,5-dihydrofuran is added dropwise to this heated mixture.[2]

-

The rate of addition is carefully controlled to match the rate of distillation of the product, this compound, to minimize resinification.[2]

-

The distillate, containing this compound, is collected.

-

The collected distillate is washed with 100 mL of saturated calcium chloride solution and then extracted with two 75-mL portions of ether.[2]

-

The combined ether extracts are dried, and the solvent is removed.

-

Fractional distillation of the residue yields pure this compound.[2]

Caption: Workflow for the synthesis of this compound via acid-catalyzed pyrolysis.

Synthesis from 5-Bromo-2-furoic Ester

An alternative route to this compound involves a three-step sequence starting from 5-bromo-2-furoic ester.[2] This method consists of a nucleophilic substitution with sodium methoxide, followed by saponification of the ester and subsequent decarboxylation.

-

Methoxylation: 5-Bromo-2-furoic ester is reacted with sodium methoxide to substitute the bromine atom with a methoxy group, yielding 5-methoxy-2-furoic ester.

-

Saponification: The resulting ester is then saponified, typically using a base such as sodium hydroxide, to produce the corresponding sodium 5-methoxyfuroate.

-

Decarboxylation: The final step is the decarboxylation of the furoate salt to yield this compound. This is typically achieved by heating the salt, sometimes in the presence of a catalyst.

This method, however, has been reported to provide lower yields, in the range of 10-36%.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis and properties of this compound.

| Parameter | Acid-Catalyzed Pyrolysis | Synthesis from 5-Bromo-2-furoic Ester | Physical Properties of this compound |

| Starting Material | 2,5-Dimethoxy-2,5-dihydrofuran | 5-Bromo-2-furoic ester | - |

| Yield | 51%[2] | 10-36%[2] | - |

| Boiling Point | - | - | 108-109 °C[2] |

| Refractive Index | - | - | n²⁰/D 1.447 (lit.)[4], n²⁵/D 1.4522[2] |

| Density | - | - | 1.065 g/mL at 25 °C (lit.)[4] |

| Molecular Formula | - | - | C₅H₆O₂[4][5] |

| Molecular Weight | - | - | 98.10 g/mol [4][5][6] |

| Appearance | - | - | Colorless to pale yellow liquid[1] |

| Odor | - | - | Sweet, aromatic[1] |

| Flash Point | - | - | 10 °C (50 °F)[7] |

Visualization of Synthetic Pathways

The following diagram illustrates the two primary synthetic routes to this compound.

Caption: Comparison of synthetic routes to this compound.

Safety and Handling

This compound is a highly flammable liquid and vapor.[6] It should be handled with appropriate personal protective equipment, including gloves, eye protection, and a dust mask if necessary. The compound should be stored in a cool, well-ventilated area, away from sources of ignition.[4]

Conclusion

The synthesis of this compound is most efficiently achieved through the acid-catalyzed pyrolysis of 2,5-dimethoxy-2,5-dihydrofuran, a method that provides a respectable yield and is amenable to the synthesis of substituted derivatives. While the route from 5-bromo-2-furoic ester is also viable, it is generally less efficient. The detailed protocols and comparative data presented in this guide are intended to provide researchers with the necessary information to select and perform the most suitable synthesis for their specific needs. The versatile reactivity of this compound, including its participation in Diels-Alder and Friedel-Crafts reactions, underscores its importance as a building block in modern organic synthesis.[2]

References

- 1. CAS 25414-22-6: this compound | CymitQuimica [cymitquimica.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. crcu.jlu.edu.cn [crcu.jlu.edu.cn]

- 4. This compound 97 25414-22-6 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. This compound | C5H6O2 | CID 117476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound, 25414-22-6 [thegoodscentscompany.com]

An In-depth Technical Guide to 2-Methoxyfuran (CAS: 25414-22-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-methoxyfuran, a versatile heterocyclic compound with significant applications in organic synthesis and potential relevance in medicinal chemistry. This document details its physicochemical properties, spectroscopic data, synthesis, key reactions with experimental protocols, and its biotransformation pathway.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic sweet and aromatic odor.[1] It is a furan ring substituted with a methoxy group at the C2 position.[1] The compound is moderately soluble in water but shows greater solubility in organic solvents.[1]

| Property | Value | Reference |

| CAS Number | 25414-22-6 | |

| Molecular Formula | C₅H₆O₂ | |

| Molecular Weight | 98.10 g/mol | |

| Appearance | Colorless to slightly yellow/orange clear liquid | [2] |

| Density | 1.065 g/mL at 25 °C | |

| Boiling Point | 110 °C | [2] |

| Refractive Index (n20/D) | 1.447 | |

| Flash Point | 10 °C (50 °F) - closed cup | |

| Storage Temperature | 2-8°C |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

| Spectroscopic Data | Values | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 6.95 (dd, J=1.9, 0.8 Hz, 1H), 6.28 (dd, J=3.2, 1.9 Hz, 1H), 5.15 (dd, J=3.2, 0.8 Hz, 1H), 3.82 (s, 3H) | |

| ¹³C NMR | δ (ppm): 159.2, 142.8, 110.8, 85.6, 57.8 | [3] |

| Infrared (IR) Spectrum (Neat) | ν (cm⁻¹): 3120, 2940, 1590, 1460, 1380, 1210, 1150, 1020, 920, 740 | [4] |

| Mass Spectrum (MS) | m/z: 98 (M+), 83, 69, 55, 41 | [3] |

Synthesis of this compound

While multiple synthetic routes exist for furan derivatives, a common approach for 2-alkoxyfurans involves the acid-catalyzed reaction of a suitable precursor. The following is a representative protocol adapted from related syntheses.

Experimental Protocol: Synthesis via Acid-Catalyzed Elimination

This method involves the elimination of an alcohol from a 2,5-dialkoxy-2,5-dihydrofuran precursor, which can be prepared from the corresponding furan via electrochemical oxidation in the appropriate alcohol.

Materials:

-

2,5-Dimethoxy-2,5-dihydrofuran

-

Acid catalyst (e.g., p-toluenesulfonic acid)

-

Inert solvent (e.g., toluene)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a distillation head and a magnetic stirrer, dissolve 2,5-dimethoxy-2,5-dihydrofuran in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid to the solution.

-

Heat the mixture to reflux. The elimination of methanol will begin, and this compound will start to distill along with the solvent.

-

Monitor the reaction progress by TLC or GC analysis of the distillate.

-

Once the reaction is complete, cool the distillate and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Fractionally distill the dried organic layer to obtain pure this compound. The boiling point of this compound is approximately 110 °C.[2]

Key Reactions and Experimental Protocols

This compound is a valuable building block in organic synthesis, participating in various reactions, most notably Diels-Alder and Friedel-Crafts reactions.

This compound can act as a diene in [4+2] cycloaddition reactions with various dienophiles. A classic example is its reaction with maleic anhydride.

Experimental Protocol: Diels-Alder Reaction with Maleic Anhydride [4][5]

Materials:

-

This compound

-

Maleic anhydride

-

Dry ethyl acetate

-

Hexane

Procedure:

-

In a dry flask, dissolve maleic anhydride (1.0 eq) in a minimal amount of dry ethyl acetate with gentle warming.

-

Cool the solution to room temperature and add this compound (1.0 eq).

-

Stir the mixture at room temperature. The reaction is typically exothermic.

-

After the initial reaction subsides, allow the mixture to stand. The product, a furan-maleic anhydride adduct, will precipitate.

-

To complete the precipitation, add hexane to the mixture.

-

Collect the solid product by vacuum filtration and wash it with cold hexane.

-

The product can be recrystallized from a suitable solvent system like ethyl acetate/hexane.

The electron-rich furan ring of this compound makes it a suitable substrate for electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation and acylation.[6]

Experimental Protocol: Friedel-Crafts Alkylation with an Electrophile [6][7]

Materials:

-

This compound

-

Alkylating agent (e.g., a tertiary alkyl halide or an activated alkene)

-

Lewis acid catalyst (e.g., BF₃·OEt₂, SnCl₄, or a chiral Brønsted acid for asymmetric synthesis)[6]

-

Dry, inert solvent (e.g., dichloromethane, nitromethane)

-

Quenching solution (e.g., saturated ammonium chloride or water)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in the dry solvent and cool the solution to the desired temperature (typically between -78 °C and 0 °C).

-

Add the Lewis acid catalyst dropwise to the stirred solution.

-

Slowly add a solution of the alkylating agent in the same solvent to the reaction mixture.

-

Stir the reaction at the chosen temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction by carefully adding the quenching solution.

-

Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Biotransformation and Reactivity

While there is no direct evidence of this compound's involvement in specific signaling pathways, the metabolism of furan and its derivatives is well-documented and provides insight into its potential biological fate and reactivity. Furan derivatives are known to undergo metabolic activation by cytochrome P450 enzymes, particularly CYP2E1.[8][9] This biotransformation can lead to the formation of reactive electrophilic intermediates that can interact with cellular nucleophiles like proteins and DNA, potentially leading to toxicity.[9][10]

The proposed metabolic pathway for furan involves its oxidation to the highly reactive cis-2-butene-1,4-dial (BDA).[8] This intermediate can then form adducts with glutathione (GSH), lysine, and cysteine residues.[1][8] For this compound, a similar metabolic activation is plausible, leading to a methoxy-substituted reactive intermediate.

Caption: Proposed biotransformation pathway of this compound.

Applications in Research and Development

This compound's reactivity makes it a valuable intermediate in various fields:

-

Pharmaceutical Development: It serves as a scaffold or building block for the synthesis of more complex molecules with potential biological activity.[2] The furan nucleus is present in numerous natural products and pharmaceuticals.[11]

-

Organic Synthesis: Its participation in cycloaddition and electrophilic substitution reactions allows for the construction of diverse molecular architectures.[6]

-

Flavor and Fragrance Industry: Due to its pleasant aroma, it has been considered for use as a flavoring agent.[2]

-

Polymer Chemistry: It can be employed in the synthesis of polymers, contributing to materials with specific thermal and mechanical properties.[2]

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.

-

Hazards: Highly flammable liquid and vapor.

-

Precautions: Keep away from heat, sparks, and open flames. Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Recommended storage is at 2-8°C.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Methoxyfuranocoumarins of Natural Origin–Updating Biological Activity Research and Searching for New Directions—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diels alder reaction of furan and maleic anhydride - News - Zibo Anquan Chemical Co., [zbaqchem.com]

- 5. scribd.com [scribd.com]

- 6. Chiral Brønsted acid-catalyzed enantioselective Friedel–Crafts reaction of this compound with aliphatic ketimines generated in situ - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Friedel-Crafts Alkylation [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of 2-Methoxyfuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methoxyfuran, a key heterocyclic compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols typically employed for their acquisition. This information is crucial for the structural elucidation, identification, and quality control of this compound in research and development settings.

Data Presentation

The spectroscopic data for this compound are summarized in the tables below, offering a clear and concise reference for its structural characteristics.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule.

| Proton Assignment | Chemical Shift (δ) in CDCl₃ (ppm) [1] | Multiplicity | Chemical Shift (δ) in Acetone-d₆ (ppm) [2] | Multiplicity |

| H5 | ~6.9 - 7.1 | dd | ~6.9 - 7.1 | m |

| H3 | ~6.2 - 6.3 | dd | ~6.2 - 6.3 | m |

| H4 | ~5.0 - 5.1 | dd | ~5.0 - 5.1 | m |

| -OCH₃ | ~3.8 | s | ~3.7 | s |

Note: 's' denotes a singlet, 'dd' denotes a doublet of doublets, and 'm' denotes a multiplet. Exact coupling constants were not explicitly available in the referenced spectra.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the different carbon environments within the this compound molecule.

| Carbon Assignment | Chemical Shift (δ) in CDCl₃ (ppm) [3] | Chemical Shift (δ) in Acetone-d₆ (ppm) [2] |

| C2 | ~158 | ~158 |

| C5 | ~122 | ~123 |

| C3 | ~109 | ~110 |

| C4 | ~85 | ~85 |

| -OCH₃ | ~58 | ~58 |

The IR spectrum of this compound shows characteristic absorption bands corresponding to the vibrational frequencies of its functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |

| ~3100-3000 | C-H stretch (aromatic) | Neat/ATR[4] |

| ~2950-2850 | C-H stretch (methyl) | Neat/ATR[4] |

| ~1620-1580 | C=C stretch (furan ring) | Neat/ATR[4] |

| ~1250-1200 | C-O-C stretch (asymmetric) | Neat/ATR[4] |

| ~1050-1000 | C-O-C stretch (symmetric) | Neat/ATR[4] |

| Below 900 | C-H out-of-plane bend (aromatic) | Neat/ATR[4] |

Note: The exact peak positions can vary slightly depending on the sampling technique (e.g., Neat, ATR, or Vapor Phase).[5]

The mass spectrum of this compound, typically obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), provides information about its molecular weight and fragmentation pattern.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Relative Intensity |

| 98 | [M]⁺ (Molecular Ion) | High |

| 83 | [M - CH₃]⁺ | Moderate |

| 69 | [M - CHO]⁺ | Moderate |

| 55 | [C₄H₇]⁺ or [C₃H₃O]⁺ | High |

| 39 | [C₃H₃]⁺ | High |

Note: The fragmentation pattern and relative intensities can be influenced by the specific ionization energy and instrument used.[6][7]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

-

Sample Preparation : A sample of this compound (typically 5-20 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a 5 mm NMR tube.[8] The solvent often contains a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).[9] The sample should be free of particulate matter.

-

Instrumentation : A high-resolution NMR spectrometer (e.g., Bruker, Varian) with a proton frequency of 300 MHz or higher is typically used.

-

¹H NMR Acquisition : A standard pulse-acquire sequence is used. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition : A proton-decoupled pulse sequence is commonly employed to obtain a spectrum with singlets for each carbon. A wider spectral width (e.g., 0-200 ppm) is used. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are often required compared to ¹H NMR.

-

Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the internal standard (TMS).

-

Sample Preparation (Neat/ATR) : For Attenuated Total Reflectance (ATR) FTIR, a drop of liquid this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[10] For the neat liquid method, a thin film of the sample is created by placing a drop between two IR-transparent salt plates (e.g., NaCl or KBr).[11]

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition : A background spectrum of the empty ATR crystal or clean salt plates is first recorded.[12] The sample spectrum is then acquired, typically over a range of 4000-400 cm⁻¹.[12] Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

-

Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Sample Preparation : A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).[13] The concentration is adjusted to avoid detector saturation.

-

Instrumentation : A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source is typically used.[14]

-

GC Separation : A small volume of the sample solution (e.g., 1 µL) is injected into the GC. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a nonpolar or medium-polarity column). A temperature program is used to separate the components of the sample based on their boiling points and interactions with the stationary phase.

-

MS Analysis : As this compound elutes from the GC column, it enters the MS ion source. In the EI source, molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[14] The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.

-

Data Processing : The mass spectrum is a plot of relative ion abundance versus m/z. The resulting spectrum is compared to spectral libraries for identification.

Visualization

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Spectroscopic workflow for this compound characterization.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. spectrabase.com [spectrabase.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. This compound | C5H6O2 | CID 117476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. depts.washington.edu [depts.washington.edu]

- 9. ocw.mit.edu [ocw.mit.edu]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. Sample preparation GC-MS [scioninstruments.com]

- 14. Computational mass spectrometry for small molecules - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermochemical Properties of 2-Methoxyfuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of 2-methoxyfuran, a heterocyclic organic compound of interest in biofuel research and as a building block in organic synthesis. This document summarizes key quantitative data, details relevant experimental and computational methodologies, and visualizes important reaction pathways.

Core Thermochemical Data

The thermochemical properties of this compound have been primarily elucidated through computational chemistry, providing valuable insights into its stability and reactivity. The following tables summarize the key data from these studies.

Table 1: Enthalpy of Formation, Entropy, and Heat Capacity of this compound (Ideal Gas Phase)[1][2]

| Property | Value | Units |

| Standard Enthalpy of Formation (ΔH°f298) | -45.0 | kcal mol-1 |

| Standard Entropy (S°298) | Not explicitly stated in snippets | cal mol-1 K-1 |

| Heat Capacity (Cp(T)) | Temperature dependent | cal mol-1 K-1 |

Note: The recommended ideal gas phase enthalpy of formation is derived from the average of the CBS-QB3 and G3MP2B3 levels of theory.[1][2]

Table 2: Bond Dissociation Energies (BDEs) of this compound[1][2]

| Bond | Bond Dissociation Energy | Units |

| C-H (furan ring) | ~120 | kcal mol-1 |

| C-H (methoxy-methyl) | 98 | kcal mol-1 |

| O-CH3 | ~45 | kcal mol-1 |

Experimental and Computational Methodologies

While specific experimental thermochemical data for this compound are not widely published, the methodologies used for similar furan derivatives provide a strong framework for understanding how these properties are determined.

Experimental Protocols

1. Combustion Calorimetry:

This technique is used to determine the standard molar enthalpy of combustion, from which the standard molar enthalpy of formation in the condensed phase can be derived.[3]

-

Apparatus: A static bomb calorimeter is typically employed.

-

Procedure:

-

A precisely weighed sample of the furan derivative is placed in a crucible within a combustion bomb.

-

The bomb is pressurized with a high purity oxygen.

-

The bomb is placed in a calorimeter vessel containing a known amount of water.

-

The sample is ignited, and the temperature change of the water is measured with high precision.

-

The energy of combustion is calculated from the temperature change and the heat capacity of the calorimeter system, which is determined through calibration with a standard substance like benzoic acid.[4]

-

2. Calvet Microcalorimetry:

This method is used to measure enthalpies of vaporization and sublimation.[3][5]

-

Apparatus: A Calvet microcalorimeter, a type of heat-flux calorimeter, is used.[5][6]

-

Procedure for Enthalpy of Vaporization:

-

A small, weighed sample (1-5 mg) is dropped into the calorimetric cell at a constant temperature.[5]

-

The heat absorbed to bring the sample to the calorimeter's temperature is measured.

-

The cell is then evacuated, causing the sample to vaporize. The heat absorbed during this isothermal vaporization is measured.

-

The molar enthalpy of vaporization is calculated from the measured heat, the mass of the sample, and its molar mass.[5]

-

Computational Protocols

The reported thermochemical data for this compound were obtained using various computational chemistry methods.[1][2]

-

Software and Levels of Theory:

-

Determination of Entropy and Heat Capacity:

Reaction Pathways and Mechanisms

Understanding the reaction pathways of this compound is crucial for its application in various chemical processes.

Pyrolysis of this compound

The thermal decomposition of this compound primarily proceeds through a unimolecular pathway.[1][7][8] The initial and most significant step is the scission of the O-CH3 bond, which is noted to be unusually weak.[1][7][8]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Structure and thermochemical properties of this compound, 3-methoxyfuran, and their carbon-centered radicals using computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Molecular Energetics Group [molenergetics.fc.ul.pt]

- 6. setaramsolutions.com [setaramsolutions.com]

- 7. Pyrolysis Pathways of the Furanic Ether this compound (Journal Article) | OSTI.GOV [osti.gov]

- 8. Pyrolysis Pathways of the Furanic Ether this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure and Bonding of 2-Methoxyfuran

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyfuran (C₅H₆O₂) is a heterocyclic organic compound characterized by a furan ring substituted with a methoxy group at the 2-position.[1][2][3] Its structural and electronic properties are of significant interest in various fields, including biofuel research and synthetic chemistry, where it serves as a versatile intermediate.[3][4] An accurate understanding of its molecular geometry, conformational preferences, and the nature of its chemical bonds is crucial for predicting its reactivity, designing novel synthetic routes, and for its potential applications in drug development. This technical guide provides a comprehensive overview of the molecular structure and bonding of this compound, integrating experimental data from microwave spectroscopy with high-level quantum chemical calculations.

Molecular Structure and Conformational Analysis

The presence of the methoxy group introduces a degree of conformational flexibility in this compound. However, a combination of experimental and theoretical studies has conclusively shown that the molecule predominantly exists in a single, planar conformation.

The Stable syn-Conformer

Microwave spectroscopy studies have unequivocally identified the lowest energy structure of this compound as the syn-conformer.[5][6] This conformer possesses Cₛ symmetry, with the furan ring and the methoxy group lying in the same plane.[5][6] The term syn indicates that the methyl group of the methoxy substituent is oriented on the same side as the adjacent double bond within the furan ring. This planar arrangement is thought to be stabilized by the delocalization of π-electrons from the furan ring to the oxygen atom of the methoxy group.[5][6] This stable conformer is estimated to be at least 3 kJ/mol more stable than any other possible rotational isomer.

The workflow for determining the stable conformation and detailed molecular structure of this compound involves a synergistic approach, combining experimental spectroscopy with theoretical computations.

Quantitative Structural Data

The precise geometric parameters of the syn-conformer of this compound have been determined through microwave spectroscopy and corroborated by quantum chemical calculations. The following table summarizes the key bond lengths and angles.

| Parameter | Experimental Value | MP2/6-311++G | B3LYP/cc-pVTZ | B3LYP/6-311++G |

| Bond Lengths (Å) | ||||

| O1-C2 | 1.362 | 1.368 | 1.365 | 1.366 |

| C2-C3 | 1.359 | 1.367 | 1.364 | 1.365 |

| C3-C4 | 1.431 | 1.432 | 1.435 | 1.435 |

| C4-C5 | 1.361 | 1.365 | 1.364 | 1.364 |

| O1-C5 | 1.370 | 1.374 | 1.374 | 1.374 |

| C2-O6 | 1.357 | 1.358 | 1.353 | 1.354 |

| O6-C7 | 1.421 | 1.423 | 1.424 | 1.424 |

| **Bond Angles (°) ** | ||||

| C5-O1-C2 | 106.8 | 106.5 | 106.6 | 106.6 |

| O1-C2-C3 | 110.7 | 110.8 | 110.7 | 110.7 |

| C2-C3-C4 | 106.0 | 106.0 | 106.1 | 106.1 |

| C3-C4-C5 | 105.8 | 105.8 | 105.8 | 105.8 |

| O1-C5-C4 | 110.7 | 110.9 | 110.8 | 110.8 |

| O1-C2-O6 | 115.3 | 115.0 | 115.3 | 115.3 |

| C3-C2-O6 | 134.0 | 134.2 | 134.0 | 134.0 |

| C2-O6-C7 | 117.8 | 118.0 | 117.5 | 117.5 |

Note: Atom numbering follows standard chemical conventions for furan, with O1 being the ring oxygen, and C2 being the carbon atom bonded to the methoxy group (O6-C7).

Bonding Characteristics

The bonding in this compound is characterized by the aromaticity of the furan ring and the electronic influence of the methoxy substituent.

Furan Ring

The furan ring is an aromatic heterocycle, although its aromaticity is less pronounced than that of benzene. The C-C bond lengths within the ring are intermediate between typical single and double bonds, indicative of delocalized π-electrons. The C-H bonds on the furan ring are relatively strong, with bond dissociation energies around 120 kcal/mol.[4][7][8]

Methoxy Substituent and its Influence

The methoxy group acts as a π-electron donor to the furan ring, which influences the ring's reactivity and electronic distribution. This electron-donating effect is a key factor in the stabilization of the planar syn-conformation. The C-H bonds of the methyl group are weaker than those on the furan ring, with a bond dissociation energy of approximately 98 kcal/mol.[4][7][8] This makes the methyl group a more likely site for hydrogen abstraction in radical reactions.

The dipole moment of this compound has been experimentally determined to be 6.99(12) x 10⁻³⁰ C·m. This relatively large dipole moment arises from the electronegativity of the two oxygen atoms and the overall asymmetry of the molecule.

Experimental Protocols

The primary experimental technique for the precise structural determination of this compound has been microwave spectroscopy.

Microwave Spectroscopy

Objective: To determine the rotational constants, moments of inertia, and dipole moment of this compound in the gas phase, and from these, deduce its molecular geometry and conformational preferences.

Methodology:

-

Sample Preparation: A sample of this compound is introduced into the spectrometer in the vapor phase. The experiment is typically conducted at reduced temperatures (e.g., around -35 °C) to increase the population of the ground vibrational state and simplify the resulting spectrum.

-

Instrumentation: A Stark-modulated microwave spectrometer is commonly used, operating in a frequency range that covers the expected rotational transitions (e.g., 10.0-60.0 GHz).

-

Data Acquisition: The microwave radiation is swept across the desired frequency range, and the absorption of this radiation by the gaseous this compound molecules is detected. The precise frequencies of these absorptions correspond to transitions between different rotational energy levels of the molecule.

-

Spectral Analysis: The observed rotational spectrum is analyzed to assign the transitions to specific changes in the rotational quantum numbers (J, Kₐ, Kₑ). The spectrum of the most abundant isotopic species is first analyzed, followed by the spectra of less abundant isotopologues (e.g., containing ¹³C or ¹⁸O) in their natural abundance to aid in the structural determination.

-

Determination of Spectroscopic Constants: The assigned transition frequencies are fitted using a rigid-rotor Hamiltonian to yield the rotational constants (A, B, C) and centrifugal distortion constants.

-

Structural Determination: The rotational constants are related to the principal moments of inertia of the molecule. By analyzing the rotational constants of several isotopic species, the atomic coordinates can be determined with high precision, leading to the experimental bond lengths and angles.

-

Dipole Moment Measurement: The Stark effect, which is the splitting of rotational lines in the presence of an external electric field, is measured to determine the components of the molecular dipole moment.

Conclusion

The molecular structure of this compound is well-defined, with the molecule existing predominantly as a planar syn-conformer of Cₛ symmetry. This conformation is stabilized by electronic effects, specifically the delocalization of π-electrons from the furan ring to the methoxy group. Detailed geometric parameters, including bond lengths and angles, have been precisely determined through a synergistic combination of microwave spectroscopy and quantum chemical calculations. This in-depth understanding of the structure and bonding of this compound provides a solid foundation for its application in chemical synthesis and for further research into its chemical and biological activities.

References

- 1. Thermochemistry of Hydroxyl and Hydroperoxide Substituted Furan, Methylfuran, and Methoxyfuran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thermochemistry of Hydroxyl and Hydroperoxide Substituted Furan, Methylfuran, and Methoxyfuran. | Semantic Scholar [semanticscholar.org]

- 3. Tetrahydro-2-methoxyfuran | C5H10O2 | CID 47519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Hydration and Conformation of 2‑Ethylfuran Explored by Microwave Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound 97 25414-22-6 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound | C5H6O2 | CID 117476 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling the Synthesis of 2-Methoxyfuran: A Journey Through Time for Researchers

A comprehensive technical guide on the discovery and historical evolution of 2-methoxyfuran synthesis, tailored for researchers, scientists, and professionals in drug development. This whitepaper delves into the foundational methods and subsequent advancements in the preparation of this versatile heterocyclic compound, presenting key quantitative data in structured tables, detailed experimental protocols, and visual representations of reaction pathways.

Historical Perspective: The Dawn of this compound Synthesis

The initial synthesis of this compound was reported in 1960 by G. Frank D'Alelio, Carl J. Williams Jr., and Christopher L. Wilson. Their work, "Reactions of Furan Compounds. XIX. Synthesis of this compound and its 5-Methyl- and 5-Methoxymethyl Derivatives," described an improved method involving the acid-catalyzed pyrolysis of 2,5-dimethoxy-2,5-dihydrofuran. This early breakthrough laid the groundwork for future explorations into the synthesis of this valuable compound.

Key Synthetic Methodologies

Over the decades, several synthetic routes to this compound have been developed, each with its own set of advantages and applications. Two prominent methods are detailed below, providing a historical and a more contemporary approach.

The D'Alelio, Williams Jr., and Wilson Method (1960): Acid-Catalyzed Pyrolysis

This historical method provides a foundational understanding of this compound synthesis. The process involves the thermal decomposition of 2,5-dimethoxy-2,5-dihydrofuran in the presence of an acid catalyst.

Experimental Protocol:

A mixture of 2,5-dimethoxy-2,5-dihydrofuran and a catalytic amount of p-toluenesulfonic acid is heated under reduced pressure. The this compound product is continuously distilled from the reaction mixture as it forms.

Detailed reaction conditions and yields are summarized in the table below.

Synthesis from 2-Bromofuran: A Modern Approach

A more contemporary and widely used method involves the nucleophilic substitution of 2-bromofuran with a methoxide source. This approach offers good yields and utilizes readily available starting materials.

Experimental Protocol:

2-Bromofuran is reacted with a solution of sodium methoxide in methanol. The reaction is typically carried out at an elevated temperature to ensure complete conversion. The product, this compound, is then isolated and purified.

Quantitative data for this synthesis are provided in the comparative table.

Comparative Analysis of Synthetic Routes

To facilitate a clear comparison of the discussed synthetic methodologies, the following table summarizes the key quantitative data.

| Synthesis Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) |

| D'Alelio, Williams Jr., & Wilson | 2,5-Dimethoxy-2,5-dihydrofuran | p-Toluenesulfonic acid | Pyrolysis under reduced pressure | ~40-50% |

| From 2-Bromofuran | 2-Bromofuran | Sodium methoxide, Methanol | Reflux | ~70-80% |

Visualizing the Synthetic Pathways

To further elucidate the chemical transformations, the following diagrams illustrate the logical flow of the key synthetic routes.

Precursor Synthesis: Preparation of 2,5-Dimethoxy-2,5-dihydrofuran and 2-Bromofuran

The availability of starting materials is crucial for any synthetic endeavor. Herein are the established protocols for the preparation of the key precursors.

Synthesis of 2,5-Dimethoxy-2,5-dihydrofuran from Furan

This precursor for the historical synthesis is prepared by the electrochemical methoxylation of furan.

Experimental Protocol:

Furan is dissolved in methanol containing a suitable electrolyte (e.g., ammonium bromide). The solution is subjected to electrolysis in an undivided cell with platinum electrodes. The reaction progress is monitored until the starting material is consumed. The product is then isolated by extraction and distillation. This method typically affords the product in good yield (80-90%).

Synthesis of 2-Bromofuran from Furan

The starting material for the modern synthesis can be prepared by the bromination of furan.

Experimental Protocol:

Furan is treated with a brominating agent, such as N-bromosuccinimide (NBS), in a suitable solvent like tetrahydrofuran (THF) at a low temperature. The reaction is typically fast and gives 2-bromofuran in high yield (around 85%) after purification.

Conclusion

The synthesis of this compound has evolved from its initial discovery through acid-catalyzed pyrolysis to more efficient methods utilizing nucleophilic substitution. The choice of synthetic route depends on factors such as the availability of starting materials, desired scale, and required purity. This guide provides researchers and drug development professionals with a concise yet in-depth overview of the key synthetic methodologies, enabling informed decisions in their scientific pursuits.

An In-depth Technical Guide to the Reactivity and Stability of 2-Methoxyfuran

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyfuran is a heterocyclic organic compound characterized by a furan ring substituted with a methoxy group at the 2-position.[1] Its unique electronic structure, combining the properties of an ether and an electron-rich aromatic system, makes it a versatile and valuable intermediate in organic synthesis.[1] This guide provides a comprehensive overview of the reactivity and stability of this compound, presenting key data, detailed experimental protocols, and mechanistic insights relevant to its application in research and drug development.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a sweet, aromatic odor.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₆O₂ | [2] |

| Molecular Weight | 98.10 g/mol | [2] |

| Density | 1.065 g/mL at 25 °C | [2] |

| Boiling Point | 108-109 °C | [3] |

| Refractive Index | n20/D 1.447 | [2] |

| Flash Point | 10 °C (closed cup) | [2] |

| Solubility | Moderately soluble in water, more soluble in organic solvents. | [1] |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the acid-catalyzed pyrolysis of 2,5-dimethoxy-2,5-dihydrofuran.[3]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the literature for the laboratory-scale synthesis of this compound.[3]

Materials:

-

2,5-dimethoxy-2,5-dihydrofuran

-

Potassium acetate (or other suitable acid catalyst)

-

Distillation apparatus

-

Vacuum pump

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Set up a distillation apparatus equipped with a flask coated with an acid catalyst like potassium acetate.

-

Place 2,5-dimethoxy-2,5-dihydrofuran into the flask.

-

Conduct the pyrolysis under reduced pressure.

-

Carefully collect the distillate, which is crude this compound.

-

The product can be further purified by fractional distillation. A reported boiling point is 108-109 °C at atmospheric pressure.[3]

Logical Workflow for the Synthesis of this compound:

Caption: Synthesis of this compound via Pyrolysis.

Reactivity of this compound

The electron-rich furan ring, further activated by the electron-donating methoxy group, makes this compound highly reactive towards electrophiles and a versatile diene in cycloaddition reactions.

Diels-Alder Reactions

This compound readily participates as a diene in [4+2] cycloaddition reactions with various dienophiles. These reactions are crucial for the construction of complex cyclic systems.

Reaction with Maleic Anhydride and N-Methylmaleimide:

This compound reacts with maleic anhydride and N-methylmaleimide to form the corresponding cycloadducts.[2]

Table of Diels-Alder Reaction Yields (Illustrative):

| Dienophile | Reaction Conditions | Product | Yield (%) | Reference |

| Maleic Anhydride | Solvent-free, room temperature, 4h | exo-4,10-dioxa-tricyclo[5.2.1.0]dec-8-ene-3,5-dione | 96 | [4] |

| N-Methylmaleimide | Dichloromethane, reflux, 24h | Corresponding adduct | Moderate to Excellent | [5] |

Reaction Pathway for Diels-Alder Cycloaddition:

Caption: Generalized Diels-Alder Reaction Pathway.

Electrophilic Additions

The electron-rich nature of the furan ring in this compound facilitates electrophilic addition reactions.[1] Protonation typically occurs at the C5 position, leading to a stabilized carbocation that can be trapped by nucleophiles.

Stability and Degradation of this compound

The stability of this compound is influenced by several factors, including temperature, pH, and the presence of oxidizing agents.

Thermal Stability

Computational studies have investigated the thermochemical properties and decomposition pathways of this compound. The O–CH₃ bond is identified as a relatively weak point in the molecule.[6] High-temperature pyrolysis leads to a complex mixture of smaller molecules.[6][7]

Thermochemical Data:

| Parameter | Value | Reference |

| Enthalpy of Formation (ΔH°f298, gas phase) | -45.0 kcal/mol | [8] |

| C-H Bond Dissociation Energy (furan ring) | ~120 kcal/mol | [8] |

| C-H Bond Dissociation Energy (methoxy group) | 98 kcal/mol | [8] |

Hydrolysis

This compound is susceptible to acid-catalyzed hydrolysis. The furan ring is opened under acidic conditions, leading to the formation of other organic species. The rate of hydrolysis is dependent on the pH of the medium.

General Mechanism of Acid-Catalyzed Hydrolysis:

Caption: Acid-Catalyzed Hydrolysis of this compound.

Oxidation

This compound can be oxidized by various oxidizing agents. The reaction can lead to a variety of products depending on the oxidant and reaction conditions. The electron-rich furan ring is susceptible to oxidative cleavage.[9] Common oxidizing agents used in organic synthesis include chromic acid, potassium permanganate, and various peroxy acids.[10][11][12]

Conclusion

This compound is a reactive and versatile building block in organic synthesis. Its electron-rich nature dictates its reactivity, making it a valuable substrate for Diels-Alder reactions and electrophilic additions. However, its stability is a critical consideration, particularly its sensitivity to heat, acidic conditions, and oxidizing agents. A thorough understanding of these properties is essential for its effective utilization in the development of new pharmaceuticals and other advanced materials. This guide provides a foundational understanding to aid researchers in harnessing the synthetic potential of this compound while managing its inherent reactivity and stability challenges.

References

- 1. 2,5-Dihydro-2,5-dimethoxyfuran synthesis - chemicalbook [chemicalbook.com]

- 2. scispace.com [scispace.com]

- 3. Structure and thermochemical properties of this compound, 3-methoxyfuran, and their carbon-centered radicals using computational chemistry. | Semantic Scholar [semanticscholar.org]

- 4. Renewable production of phthalic anhydride from biomass-derived furan and maleic anhydride - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC41655K [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Pyrolysis Pathways of the Furanic Ether this compound (Journal Article) | OSTI.GOV [osti.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ochemonline.wordpress.com [ochemonline.wordpress.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. tcichemicals.com [tcichemicals.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

Physical properties of 2-Methoxyfuran (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physical properties of 2-Methoxyfuran (CAS No. 25414-22-6), specifically its boiling point and density. The information herein is compiled for use in research, development, and quality control applications, with a focus on providing clear, actionable data and procedural insights.

Core Physical Properties

This compound is a heterocyclic organic compound that presents as a colorless to pale yellow liquid under standard conditions. It is recognized for its utility as a versatile intermediate in organic synthesis. Accurate knowledge of its physical properties is crucial for its application in pharmaceutical and agrochemical development.[1]

Data Summary

The following table summarizes the reported values for the boiling point and density of this compound from various sources.

| Physical Property | Value | Conditions | Source(s) |

| Boiling Point | 110-111 °C | At 760 mmHg | [1] |

| 110.50 °C | At 760.00 mm Hg | ||

| Density | 1.065 g/mL | At 25 °C | [2] |

| Specific Gravity | 1.05200 to 1.05800 | At 20.00 °C | [1] |

Experimental Protocols

Determination of Boiling Point: Thiele Tube Method

The Thiele tube method is a common and efficient technique for determining the boiling point of a small quantity of a liquid.

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Sample vial (e.g., a small test tube)

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Mineral oil or other suitable heating fluid

Procedure:

-

A small amount of this compound (approximately 0.5-1 mL) is placed into the sample vial.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid sample in the vial.

-

The sample vial is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The thermometer and vial assembly are placed in the Thiele tube containing the heating fluid, ensuring the sample is immersed.

-

The side arm of the Thiele tube is gently heated, allowing for even heat distribution by convection.

-

As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube as the vapor pressure of the this compound equals the atmospheric pressure.

-

The heat source is removed, and the apparatus is allowed to cool slowly.

-

The boiling point is recorded as the temperature at which the liquid just begins to be drawn back into the capillary tube.

Determination of Density: Pycnometer Method

A pycnometer is a flask with a specific, accurately known volume, used for the precise measurement of the density of a liquid.

Apparatus:

-

Pycnometer (e.g., Gay-Lussac or Weld type)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature bath

-

Thermometer (calibrated)

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its empty weight is accurately determined using an analytical balance.

-

The pycnometer is filled with distilled water and placed in a constant temperature bath (e.g., 25 °C) until it reaches thermal equilibrium.

-

The volume of the pycnometer is precisely adjusted, it is dried on the outside, and its weight when filled with water is recorded. This allows for the calculation of the exact volume of the pycnometer at the specified temperature.

-

The pycnometer is then emptied, thoroughly dried, and filled with this compound.

-

The filled pycnometer is brought to the same constant temperature in the bath.

-

The volume is adjusted, the exterior is dried, and the weight of the pycnometer filled with this compound is measured.

-

The density of this compound is calculated by dividing the mass of the liquid by the calibrated volume of the pycnometer.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the boiling point of this compound using the Thiele tube method.

Caption: Workflow for Boiling Point Determination by Thiele Tube Method.

References

2-Methoxyfuran: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the safe handling, storage, and disposal of 2-Methoxyfuran. The information is intended for use by professionals in research and development environments. All procedures should be conducted in accordance with institutional and regulatory safety standards.

Chemical Identification and Physical Properties

| Identifier | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | 2-Furyl methyl ether | [1][2] |

| CAS Number | 25414-22-6 | [1][3][4] |

| Molecular Formula | C5H6O2 | [3][4] |

| Molecular Weight | 98.10 g/mol | [3][4] |

| Appearance | Liquid | [4] |

| Density | 1.065 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.447 | [4] |

| Storage Temperature | 2-8°C | [4] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classifications.

| Hazard Class | Category | Hazard Statement | Source |

| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapor | [1][5] |

| Acute Oral Toxicity | Category 3 | H301: Toxic if swallowed | [1][3] |

| Acute Dermal Toxicity | Category 3 | H311: Toxic in contact with skin | [1][3] |

| Acute Inhalation Toxicity | Category 3 | H331: Toxic if inhaled | [1][3] |

Hazard Pictograms:

-

GHS02: Flame

-

GHS06: Skull and Crossbones

Toxicological Data

Comprehensive toxicological data for this compound is limited. The toxicological properties have not been fully investigated.[6] The available information is for acute toxicity classifications. For the related compound, 2-Methylfuran, the following acute toxicity values have been reported:

| Toxicity Test | Value | Species | Source |

| LD50 (Oral) | 167 mg/kg | Rat | [7] |

| LC50 (Inhalation) | 1.68 mg/L / 4h | Rat | [7] |

Note: This data is for 2-Methylfuran and should be used as an indicator of potential toxicity for this compound, not as a direct substitute.

Fire and Explosion Hazards

This compound is a highly flammable liquid and vapor.[1][5] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[1] Containers may explode when heated.[1]

| Parameter | Value | Source |

| Flash Point | 10 °C (50 °F) - closed cup | [4] |

| Suitable Extinguishing Media | Water spray, alcohol-resistant foam, dry chemical, carbon dioxide (CO2).[2] | |

| Unsuitable Extinguishing Media | Do not use a heavy water stream. | [8] |

| Hazardous Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO2).[1][3] |

Handling and Storage

Handling:

-

Handle product only in a closed system or provide appropriate exhaust ventilation.[1][2][3]

-

Keep away from heat, sparks, open flames, and hot surfaces. - No smoking.[1][2][3]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[1][2][8]

-

Ground and bond container and receiving equipment to prevent static electricity discharge.[1][2][3][8]

-

Wear appropriate personal protective equipment.[8]

Storage:

-

Store in a well-ventilated place. Keep container tightly closed.[1][2][3][8]

-

Keep in a dry place.[3]

-

Store locked up.[1]

-

Recommended storage is in a refrigerator/flammables area.[1][3]

Exposure Controls and Personal Protection

Occupational Exposure Limits:

-

No occupational exposure limits have been established for this compound.[9]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[1]

-

Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[9]

-

Respiratory Protection: When engineering controls are not sufficient, use a respirator with an appropriate filter for low boiling organic solvents.[9]

First Aid Measures

Immediate medical attention is required for all routes of exposure.[1][3]

| Exposure Route | First Aid Procedure | Source |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. | [1][3] |

| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. | [1][3] |

| Ingestion | Immediately call a POISON CENTER or doctor/physician. Clean mouth with water. Do NOT induce vomiting. | [1][3][8] |

| Inhalation | Remove to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. | [1][3][8] |

Spill and Leak Procedures

-

Evacuate personnel from the area.[10]

-

Remove all sources of ignition.[10]

-

Ventilate the area.[8]

-

Use personal protective equipment, including a self-contained breathing apparatus.[1][10]

-

Prevent further leakage or spillage if safe to do so.

-

Absorb with inert material (e.g., sand, silica gel, universal binder) and place in a suitable, closed container for disposal.[10]

-

Use spark-proof tools and explosion-proof equipment.[1]

-

Do not let the chemical enter the environment.[1]

Experimental Protocols

Detailed experimental protocols for determining the safety profile of this compound are not publicly available. However, the following are summaries of standard methodologies that would be used.

Acute Oral Toxicity (Based on OECD Guideline 423):

-

Principle: A stepwise procedure with a limited number of animals per step. The outcome of each step determines the dose for the next.

-

Animals: Typically, three female rats are used for each step. They are fasted before dosing.

-

Dosing: The substance is administered in a single oral dose. Dosing is initiated at a level expected to be toxic.

-

Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days. Body weight is recorded weekly.

-

Endpoint: The procedure allows for the classification of the substance into one of five toxicity categories based on the observed mortality.

Flash Point Determination (Closed-Cup Method, e.g., Pensky-Martens ASTM D93):

-

Apparatus: A brass test cup with a tightly fitting lid equipped with a stirring device, a port for an ignition source, and a thermometer.

-

Procedure: The sample is placed in the test cup and heated at a slow, constant rate with continuous stirring.

-

Ignition Test: At regular temperature intervals, the ignition source is applied to the vapor space above the liquid.

-

Flash Point: The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.

Visualizations

Caption: First aid procedures for this compound exposure.

Caption: Workflow for responding to a this compound spill.

Signaling Pathways

Information regarding the specific signaling pathways involved in the toxicology of this compound is not available in public literature. Toxic effects are generally attributed to its reactivity and metabolic products, but a detailed molecular mechanism has not been elucidated.

Disclaimer

This guide is intended for informational purposes only and is not a substitute for professional safety training and judgment. Always consult the most current Safety Data Sheet (SDS) from the manufacturer and follow all applicable local, state, and federal regulations.

References

- 1. researchgate.net [researchgate.net]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. researchgate.net [researchgate.net]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. monumentchemical.com [monumentchemical.com]

- 6. fishersci.com [fishersci.com]

- 7. filab.fr [filab.fr]

- 8. Investigating Flash Point Behavior in Flammable Liquid [zealinstruments.com]

- 9. fishersci.ch [fishersci.ch]

- 10. precisionlubrication.com [precisionlubrication.com]

Methodological & Application

Application Notes and Protocols: 2-Methoxyfuran in Diels-Alder Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-methoxyfuran as a diene in Diels-Alder cycloaddition reactions. The resulting 7-oxabicyclo[2.2.1]heptane core structure is a key scaffold in a variety of biologically active molecules, making this reaction highly relevant for drug discovery and development.

Introduction

The Diels-Alder reaction is a powerful and atom-economical [4+2] cycloaddition reaction that forms a six-membered ring. Furan and its derivatives are commonly used as dienes in these reactions. The introduction of a methoxy group at the 2-position of the furan ring increases its electron density, thereby enhancing its reactivity as a diene. This increased reactivity allows for milder reaction conditions and can influence the stereoselectivity of the cycloaddition. The resulting 7-oxabicyclo[2.2.1]heptane adducts serve as versatile intermediates in the synthesis of complex molecules, including natural products and potential therapeutic agents. A notable example is the synthesis of cantharidin and its analogs, which are known inhibitors of protein phosphatases.[1][2]

Key Applications in Drug Development

The 7-oxabicyclo[2.2.1]heptane scaffold, readily accessible through the Diels-Alder reaction of furans, is a privileged structure in medicinal chemistry.[3] Derivatives of this scaffold have shown a range of biological activities, including anticancer and anti-inflammatory properties.